2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE
Overview
Description
2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a nitro group, a phenylmethanesulfonylpiperazine moiety, and a pyridinylmethyl aniline structure, making it a versatile molecule for synthetic and application purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE typically involves multiple steps:
Formation of Piperazine Derivative: The phenylmethanesulfonylpiperazine moiety is synthesized by reacting piperazine with phenylmethanesulfonyl chloride under basic conditions.
Coupling Reaction: The final step involves coupling the nitroaniline derivative with the piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can engage in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as DMF (dimethylformamide).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the aromatic rings.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine moiety is particularly interesting for designing molecules that can interact with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs. Its structural features are conducive to binding with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical reactions.
Mechanism of Action
The mechanism of action of 2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group could be involved in redox reactions, while the piperazine moiety might facilitate binding to specific protein targets.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A simpler analog with only a nitro group and aniline structure.
Phenylmethanesulfonylpiperazine: Lacks the nitro and pyridinylmethyl groups but shares the piperazine core.
Pyridinylmethyl Aniline: Contains the pyridinylmethyl and aniline moieties but lacks the nitro and piperazine groups.
Uniqueness
2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ANILINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-benzylsulfonylpiperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c29-28(30)23-9-8-21(15-22(23)25-17-20-7-4-10-24-16-20)26-11-13-27(14-12-26)33(31,32)18-19-5-2-1-3-6-19/h1-10,15-16,25H,11-14,17-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGFHYRURDZRSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3)S(=O)(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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